molecular formula C11H17N3O B2929569 [2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine CAS No. 953901-77-4

[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine

Cat. No. B2929569
CAS RN: 953901-77-4
M. Wt: 207.277
InChI Key: WZOQHWSEHUSBPN-UHFFFAOYSA-N
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Description

“[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine” is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications, including drug synthesis, catalysis, and materials science. The compound has a molecular weight of 207.28 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H17N3O/c1-9-8-14(4-5-15-9)11-6-10(7-12)2-3-13-11/h2-3,6,9H,4-5,7-8,12H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is an oil at normal temperatures . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Anticonvulsant Agents

Research indicates the potential of related heterocyclic schiff bases in anticonvulsant applications. Novel schiff bases synthesized from condensation reactions showed significant seizure protection in various models, highlighting the relevance of such compounds in medicinal chemistry and drug design for neurological disorders (Pandey & Srivastava, 2011).

Catalysis and Coordination Chemistry

Studies have explored the catalytic applications of palladacycles and iron(III) complexes derived from pyridine-containing ligands. These compounds demonstrate good activity and selectivity in catalytic processes, such as C-H bond activation and photocytotoxic reactions in red light, offering potential in synthetic chemistry and therapeutic applications (Roffe et al., 2016) (Basu et al., 2014).

Anticancer Activity

Research on palladium(II) and platinum(II) complexes based on pyrrole schiff bases has shown promising anticancer activity. These complexes exhibit significant DNA-binding affinity and selective toxicity toward various cancerous cell lines, suggesting potential applications in cancer therapy (Mbugua et al., 2020).

Photochemistry and Polymerization

The role of photochemical processes in atom transfer radical polymerization (ATRP) has been investigated, with findings indicating negligible difference in polymerization rates under ambient lighting versus dark conditions for certain pyridine-based ligands. This suggests that activator regeneration is primarily due to chemical processes, with implications for the development of polymers with specific properties (Ribelli et al., 2014).

Enhanced Cellular Uptake and Photocytotoxicity

Iron(III) complexes of pyridoxal Schiff bases have shown enhanced cellular uptake and remarkable photocytotoxicity under red light, indicating potential applications in targeted cancer therapy and imaging. The selectivity and efficiency of these complexes highlight the importance of molecular design in developing therapeutic agents (Basu et al., 2015).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302) and can cause severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit protein kinases , suggesting that this compound may also target protein kinases.

Mode of Action

Based on the structure and activity of similar compounds , it can be hypothesized that this compound may interact with its targets (potentially protein kinases) and induce changes that affect the function of these proteins.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name

[2-(2-methylmorpholin-4-yl)pyridin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9-8-14(4-5-15-9)11-6-10(7-12)2-3-13-11/h2-3,6,9H,4-5,7-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOQHWSEHUSBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C2=NC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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